molecular formula C17H26N4O2 B4063571 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide

Cat. No. B4063571
M. Wt: 318.4 g/mol
InChI Key: WTQSUWZHCWNGJZ-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide is a chemical compound that belongs to the class of pyrazolones. It is commonly referred to as CPP-115 and is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system (CNS). By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Research

In the realm of anticancer research, the design and synthesis of pyrazole derivatives, including compounds related to N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide, have shown promising results. A study by Alam et al. (2016) focused on the cytotoxicity and inhibitory activity of these derivatives against topoisomerase IIα, a key enzyme in DNA replication, showcasing their potential as anticancer agents. The investigation included molecular docking studies to understand the interaction of these compounds with the enzyme's binding site, highlighting the significance of such compounds in the development of new cancer therapies (Alam et al., 2016).

Synthesis and Chemical Properties

The chemical synthesis and properties of pyrazole-related compounds have been extensively studied. For instance, research by Johnston et al. (2008) presented concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, exploring the chemical reactivity and potential pharmacological activities of these compounds. This research contributes to understanding the chemical behavior and applications of pyrazole derivatives in medicinal chemistry and drug design (Johnston et al., 2008).

Antimicrobial Evaluation

The antimicrobial potential of compounds structurally related to N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide has also been investigated. Farag et al. (2009) reported on the synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, highlighting moderate antimicrobial activity and contributing to the search for new antimicrobial agents (Farag et al., 2009).

Immunomodulating Activity

The immunomodulating effects of pyrazolyl-propanamide derivatives have been a subject of study, demonstrating the versatility of these compounds beyond their antimicrobial and anticancer properties. Doria et al. (1991) synthesized condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides and evaluated their ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, suggesting potential applications in immunotherapy (Doria et al., 1991).

properties

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-16(7-10-21-9-4-8-18-21)19-15-11-17(23)20(13-15)12-14-5-2-1-3-6-14/h4,8-9,14-15H,1-3,5-7,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQSUWZHCWNGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CC2=O)NC(=O)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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